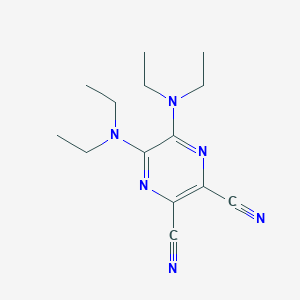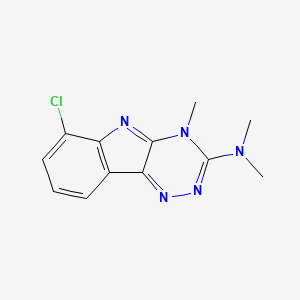
4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the broader class of triazinoindoles, which are known for their diverse biological activities, including antimalarial, antidepressant, and antileishmanial properties .
Métodos De Preparación
The synthesis of 4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl- typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide. The reaction conditions often include heating in the presence of a suitable solvent, such as ethanol or water, and may require the use of catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation are common substitution reactions it undergoes. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include various substituted triazinoindoles with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to DNA, causing conformational changes that inhibit DNA replication and transcription . This interaction is primarily through non-covalent groove binding and electrostatic interactions . Additionally, it can chelate metal ions, which is crucial for its anticancer activity by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other triazinoindoles and indoloquinoxalines, which share structural similarities and biological activities. 4H-1,2,4-Triazino(5,6-b)indol-3-amine, 6-chloro-N,N,4-trimethyl- is unique due to its specific substitution pattern, which enhances its biological activity and stability . Other similar compounds include:
Indolo[2,3-b]quinoxalines: Known for their DNA intercalating properties and antiviral activities.
Triazino[5,6-b]indole derivatives: These compounds have shown potent antimalarial and antidepressant activities.
Propiedades
Número CAS |
110750-74-8 |
|---|---|
Fórmula molecular |
C12H12ClN5 |
Peso molecular |
261.71 g/mol |
Nombre IUPAC |
6-chloro-N,N,4-trimethyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C12H12ClN5/c1-17(2)12-16-15-10-7-5-4-6-8(13)9(7)14-11(10)18(12)3/h4-6H,1-3H3 |
Clave InChI |
MKLCKTPMQZUAGJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC3=C(C2=NN=C1N(C)C)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)

![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)

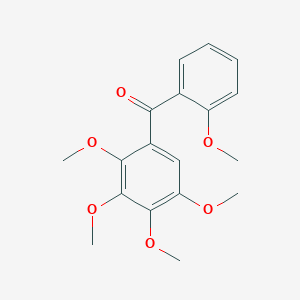
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
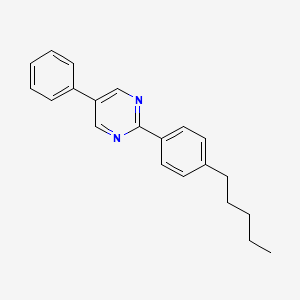
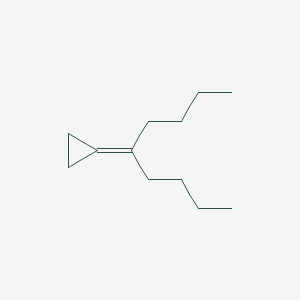
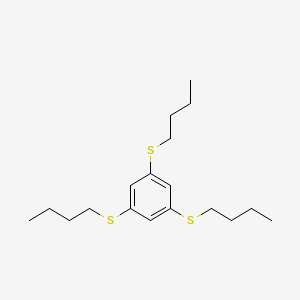
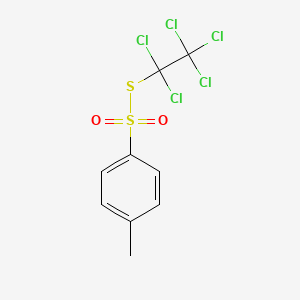
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)
